2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon-carbon bond formation in organic synthesis . It is involved in the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features make it attractive for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This is achieved through the Suzuki–Miyaura coupling reaction . The compound can also undergo protodeboronation, a process that removes the boron moiety .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a complex between the boronic ester and the palladium catalyst, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in synthetic chemistry. It influences cell function by participating in reactions that modify cellular components, such as the synthesis of complex organic molecules. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates and products in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly in the context of Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a boron-palladium complex, followed by transmetalation and reductive elimination steps that lead to the formation of the desired carbon-carbon bond. This process can also involve enzyme inhibition or activation, depending on the specific reaction conditions and substrates involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert conditions but can undergo hydrolysis in the presence of water, leading to the formation of the corresponding boronic acid. Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in the efficiency of synthetic reactions and potential impacts on cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively participate in synthetic reactions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects observed in these studies highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in synthetic chemistry. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, such as palladium catalysts. These interactions can affect metabolic flux and metabolite levels by altering the availability of key intermediates and products in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function by affecting its concentration and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function by determining its proximity to target biomolecules and reaction sites. Understanding these localization mechanisms is crucial for optimizing the use of this compound in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, which is formed by the coupling of the arylboronic ester with an aryl halide.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- Naphthalene-2-boronic acid pinacol ester
Uniqueness
2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well .
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASUPCHDYFQBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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